N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-nitroaniline is a nitroaromatic compound featuring a 2-nitroaniline backbone substituted with a 2-(2-methoxyphenyl)ethyl group at the nitrogen atom. Its molecular formula is C₁₅H₁₆N₂O₃ (calculated molecular weight: 272.3 g/mol). The methoxyphenethyl substituent introduces steric bulk and electronic effects, distinguishing it from simpler nitroaniline derivatives.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-15-9-5-2-6-12(15)10-11-16-13-7-3-4-8-14(13)17(18)19/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBOACSEPILRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methoxyphenyl ethylamine to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group or further oxidized to a carbonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles like halides, thiols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: N-[2-(2-methoxyphenyl)ethyl]-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of nitroanilines, including N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that specific modifications to the nitroaniline structure could enhance cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, making it a candidate for further investigation as a chemotherapeutic agent .
Organic Synthesis
Synthesis of Benzimidazoles
this compound is utilized in the synthesis of benzimidazole derivatives through reductive coupling reactions. A notable study explored the indium-mediated coupling of 2-nitroaniline with various aldehydes, producing benzimidazoles with high yields under mild conditions. The optimized reaction conditions included a solvent mixture of methanol and water, demonstrating the compound's versatility in synthetic organic chemistry .
| Reaction Conditions | Yield (%) | Product |
|---|---|---|
| MeOH/H₂O (v/v = 1:1) | 67 | 1-benzyl-2-phenylbenzimidazole |
| MeOH/H₂O (v/v = 2:1) | 70 | 1,2-disubstituted benzimidazole |
Structure-Activity Relationship Studies
Affinity Probes Development
this compound has been investigated for its potential as an affinity probe in drug discovery. Structure-activity relationship studies have identified modifications that enhance binding affinity to target proteins involved in immune signaling pathways. These findings suggest that the compound could serve as a scaffold for developing new vaccine adjuvants or therapeutic agents targeting immune responses .
Environmental Applications
Analytical Chemistry
The compound's properties make it suitable for use in analytical chemistry, particularly in the detection and quantification of environmental pollutants. Its ability to form stable complexes with metal ions allows it to be employed in various analytical techniques, including spectrophotometry and chromatography .
Case Study 1: Anticancer Research
A recent study focused on the anticancer effects of modified nitroanilines, including this compound. The research demonstrated significant inhibition of cell proliferation in human cancer cell lines, providing a foundation for further development into therapeutic agents.
Case Study 2: Synthesis Optimization
In optimizing the synthesis of benzimidazoles from this compound, researchers achieved yields exceeding 70% under optimized conditions. This efficiency highlights the compound's utility in synthetic organic chemistry and its potential for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline depends on its chemical structure and the specific biological or chemical context. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-2-nitroaniline
- Molecular Formula : C₈H₉N₃O₂
- Molecular Weight : 179.18 g/mol
- Substituents: Dimethylamino group (-N(CH₃)₂) at the nitrogen.
- Key Properties :
N-(2-Methoxyethyl)-2-nitroaniline
- Molecular Formula : C₉H₁₃N₂O₃ (calculated)
- Molecular Weight : 196.21 g/mol (calculated)
- Substituents : Methoxyethyl (-CH₂CH₂OCH₃) group at the nitrogen.
- Key Properties: The methoxy group enhances solubility in polar solvents compared to alkyl-substituted analogs. Potential applications in polymer chemistry due to its ether linkage .
- Comparison : The methoxyethyl chain is shorter and less aromatic than the methoxyphenethyl group in the target compound, leading to differences in π-π stacking and hydrogen-bonding capabilities.
N-(4-Methoxyphenyl)-2-nitroaniline
- Molecular Formula : C₁₃H₁₂N₂O₃
- Molecular Weight : 244.25 g/mol
- Substituents : 4-Methoxyphenyl group attached to the nitrogen.
- Key Properties :
- Comparison : The para-methoxyphenyl group creates distinct electronic effects (e.g., stronger electron-donating resonance) compared to the ortho-substituted phenethyl group in the target compound.
N-(2-Hydroxyethyl)-2-nitroaniline
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 182.18 g/mol
- Substituents : Hydroxyethyl (-CH₂CH₂OH) group at the nitrogen.
- Key Properties: Hydrogen-bonding capability from the hydroxyl group influences crystal packing and solubility (e.g., in aqueous solutions) . Commercial use as a hair dye intermediate (HC Yellow No. 2) .
Thiophene- and Furan-Containing Analogs
- Example : N-(2-Nitrophenyl)thiophene-2-carboxamide ().
- Key Features :
- Comparison : The target compound’s methoxyphenethyl group may offer superior π-stacking interactions compared to heterocyclic substituents, influencing material science applications.
Data Table: Comparative Analysis of Key Compounds
Structural and Functional Insights
- Electronic Effects : Methoxy groups in ortho/para positions modulate electron density on the aromatic ring, affecting reactivity in nucleophilic substitutions (e.g., nitro group reduction) .
- Hydrogen Bonding : Compounds with hydroxyethyl or nitroso groups exhibit stronger intermolecular interactions (e.g., C–H···O, S(6) ring motifs), influencing crystallinity .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-nitroaniline with a substituted phenethylamine. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, similar nitroaniline derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain analogs exhibit IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 breast cancer cells and HepG2 liver cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A (related structure) | MCF-7 | 8 |
| Compound B | HepG2 | 255 |
| This compound | TBD | TBD |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interact with tubulin, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitroaniline derivatives may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
- HDAC Inhibition : Certain analogs have been characterized as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression associated with cancer progression .
Case Study 1: Anticancer Screening
In a recent study, a series of nitroaniline derivatives were synthesized and screened for their anticancer activity. This compound was included in this screening. Results indicated that while it exhibited moderate activity, further structural modifications could enhance its potency .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including tubulin and HDAC enzymes. These studies revealed favorable binding interactions that support its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[2-(2-methoxyphenyl)ethyl]-2-nitroaniline, and how can its purity be validated?
- Methodology : Utilize nucleophilic aromatic substitution (NAS) or reductive alkylation. For example, react 2-nitroaniline with 2-(2-methoxyphenyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux.
- Purity Validation : Characterize the product using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ ~3.8 ppm). Compare melting points with literature values (e.g., 70–74°C for analogous 2-nitroaniline derivatives) .
Q. How can hydrogen bonding and π-π interactions in this compound be experimentally analyzed?
- Methodology : Perform X-ray crystallography to resolve intermolecular interactions. For instance, shows that 2-nitroaniline derivatives form dimeric structures via N–H···O hydrogen bonds (bond lengths ~2.8–3.0 Å) and π-π stacking (interplanar distances ~3.5 Å). Complement with FT-IR to identify N–H stretching (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Avoid inhalation and skin contact due to potential uncharacterized toxicity (as noted in Safety Data Sheets for similar nitroanilines). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in amber glassware at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. morpholinyl) affect the electronic properties and dimerization energy of nitroaniline derivatives?
- Methodology : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to compare electron distribution and aromaticity. demonstrates that methoxy groups increase electron density on the aromatic ring, reducing dimerization energy (ΔE ~ -15 kcal/mol for methoxy derivatives vs. -20 kcal/mol for chloro-substituted analogs). Validate with UV-Vis spectroscopy to observe shifts in λₘₐₓ due to substituent effects .
Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?
- Approach : Optimize reaction conditions using DOE (Design of Experiments). For example, vary solvents (DMF vs. THF), bases (NaH vs. KOtBu), and temperatures (25–80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). highlights successful NAS reactions in similar systems with yields >75% under optimized conditions .
Q. How can computational modeling resolve contradictions in experimental data on intermolecular interactions?
- Strategy : Combine molecular dynamics (MD) simulations and quantum mechanical (QM) calculations. used this approach to explain discrepancies in dimer stability between crystallographic data (showing strong H-bonds) and solution-phase NMR (indicating weaker interactions). Use software like Gaussian or GROMACS for simulations .
Q. What are the solubility challenges of this compound in polar vs. nonpolar solvents, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
